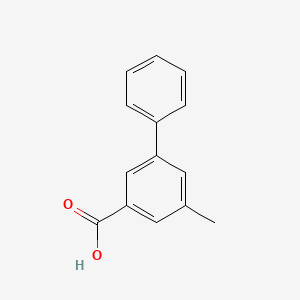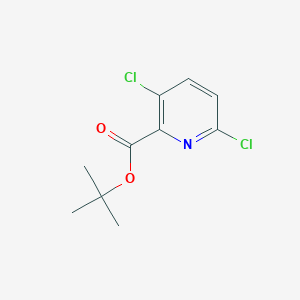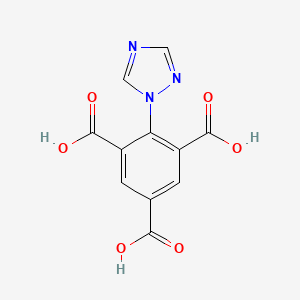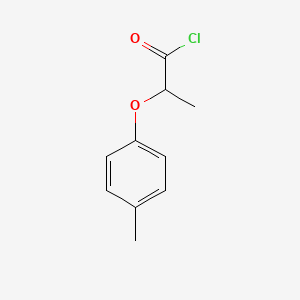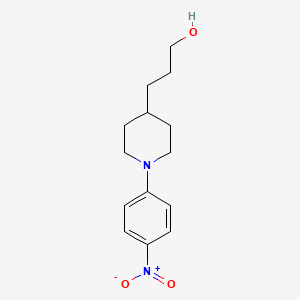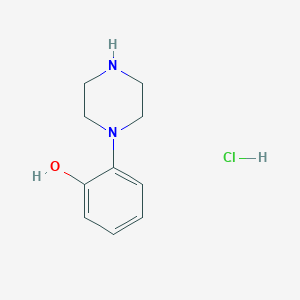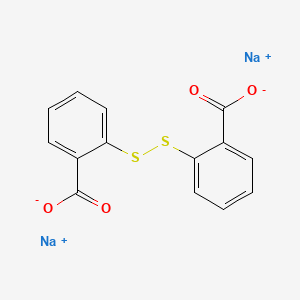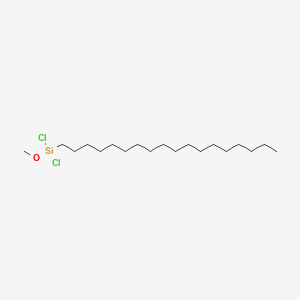
Tris(trichlorosilylethyl)methyl-silane
説明
Tris(trichlorosilylethyl)methyl-silane is a chemical compound with a molecular formula of C12H27Cl9Si4. It is a substance in liquid form and belongs to the chemical family of organochlorosilane . It is primarily used as a chemical intermediate and is recommended for research use only .
Molecular Structure Analysis
The this compound molecule contains a total of 34 bonds, including 19 non-H bonds and 6 rotatable bonds . It consists of 15 Hydrogen atoms, 7 Carbon atoms, and 9 Chlorine atoms .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like Tris(trimethylsilyl)silane have been used in various chemical reactions. For example, it has been used in radical reductions, hydrosilylation, and consecutive radical reactions .
Physical And Chemical Properties Analysis
This compound is a liquid substance . Its molecular weight is 530.6 g/mol.
科学的研究の応用
Reducing Abilities and Hydrosilylation Reactions
Tris(alkylthio)silanes, including those structurally similar to Tris(trichlorosilylethyl)methyl-silane, have been studied for their reducing abilities via free radical mechanisms and as hydrosilylating agents for alkenes with electron-donating substituents. These compounds effectively reduce a variety of organic substrates, indicating their potential in organic synthesis and hydrosilylation processes (Chatgilialoglu et al., 1992).
Surface Modification
The synthesis of compounds like 4-Trichlorosilylmethylbenzonitrile and 4-(2-Trichlorosilylethyl)pyridine, starting from trichlorosilane, highlights the application of these compounds in surface modification, particularly for tin dioxide. This suggests the potential of this compound in modifying surfaces to enhance their properties or functionalities (Grüniger & Calzaferri, 1979).
Advanced Materials and Ceramics
Tris(dichloromethylsilylethyl)borane, a compound related to this compound, serves as a precursor for SiBCN ceramics, demonstrating the role of these silanes in the production of advanced materials. Such ceramics are utilized in lithium-ion battery anodes, showcasing their importance in energy storage technologies (Chen et al., 2021).
Hydrophobic Coatings
The physicochemical characteristics of hydrophobic trichlorosilanes, including derivatives of this compound, have been investigated for their potential in creating ultra-thin hydrophobic layers. These coatings are significant for protecting surfaces against moisture and enhancing their durability (Baruwa et al., 2019).
Safety and Hazards
Tris(trichlorosilylethyl)methyl-silane is classified as a skin corrosive/irritant and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
特性
IUPAC Name |
trichloro-[2-[methyl-bis(2-trichlorosilylethyl)silyl]ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl9Si4/c1-17(2-5-18(8,9)10,3-6-19(11,12)13)4-7-20(14,15)16/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFFXXZDZLDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl9Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




